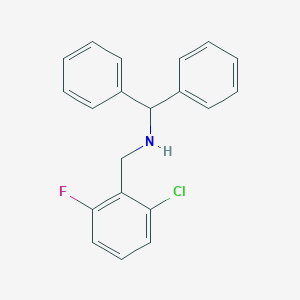
N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1,1-diphenylmethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a suitable solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride site.
Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products typically include derivatives where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Products may include various oxidized or reduced forms of the original compound.
科学研究应用
Chemistry: N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated benzylamines on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may contribute to the development of drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 2-chloro-6-fluorobenzyl chloride
- 1,1-diphenylmethanamine
- 2-fluorobenzyl chloride
- 4-fluorobenzyl chloride
Uniqueness: N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine is unique due to the combination of its benzylamine structure with chlorine and fluorine substitutions. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, setting it apart from other similar compounds.
属性
分子式 |
C20H17ClFN |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-diphenylmethanamine |
InChI |
InChI=1S/C20H17ClFN/c21-18-12-7-13-19(22)17(18)14-23-20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,20,23H,14H2 |
InChI 键 |
JATLPCOUVWPKNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=C(C=CC=C3Cl)F |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=C(C=CC=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-TERT-BUTYL-2-(4-{[(3,5-DIMETHYLADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE](/img/structure/B315846.png)
![3-({3-Bromo-4-[2-(tert-butylamino)-2-oxoethoxy]-5-methoxybenzyl}amino)benzoic acid](/img/structure/B315847.png)
![N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE](/img/structure/B315854.png)
![N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B315855.png)
![N-(tert-butyl)-2-{2-chloro-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B315856.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315857.png)
![2-(4-{[4-(4-acetyl-1-piperazinyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B315858.png)
![2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B315859.png)
![N-TERT-BUTYL-2-(2-ETHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B315860.png)
![N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B315863.png)
![2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B315864.png)
![2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide](/img/structure/B315865.png)
![2-[4-({[1-(1-adamantyl)ethyl]amino}methyl)-2-bromo-6-ethoxyphenoxy]-N-(tert-butyl)acetamide](/img/structure/B315868.png)
![2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B315869.png)
